molecular formula C10H18O4 B1602142 1-Tert-butyl 3-methyl 2,2-dimethylmalonate CAS No. 85293-46-5

1-Tert-butyl 3-methyl 2,2-dimethylmalonate

Cat. No.: B1602142
CAS No.: 85293-46-5
M. Wt: 202.25 g/mol
InChI Key: ZXTMFWHKFMRXOI-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 2,2-dimethylmalonate is an organic compound belonging to the class of esters. It is characterized by its molecular formula C10H18O4 and a molecular weight of 202.25 g/mol. This compound is primarily used in research and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl 3-methyl 2,2-dimethylmalonate can be synthesized through the esterification of 2,2-dimethylmalonic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 3-methyl 2,2-dimethylmalonate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids.

  • Reduction: Reduction reactions can convert the ester to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids such as 2,2-dimethylmalonic acid.

  • Reduction: Alcohols such as 2,2-dimethyl-3-methylpropanol.

  • Substitution: Substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

1-Tert-butyl 3-methyl 2,2-dimethylmalonate is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: The compound finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-tert-butyl 3-methyl 2,2-dimethylmalonate exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound reacts with water in the presence of an acid or base catalyst to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with enzymes and other biological molecules to achieve its desired effect.

Comparison with Similar Compounds

  • Methyl malonate

  • Ethyl malonate

  • Propyl malonate

  • Butyl malonate

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl 2,2-dimethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)14-8(12)10(4,5)7(11)13-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMFWHKFMRXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574728
Record name tert-Butyl methyl dimethylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85293-46-5
Record name tert-Butyl methyl dimethylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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